Dexamethasone Palmitate

Descripción

This compound is under investigation in clinical trial NCT05693467 (Preemptive Co-infiltration of this compound With Ropivacaine for Postoperative Pain in Major Spinal Surgery).

a liposteroid for treatment of hemophagocytic lymphohistiocytosis

Propiedades

IUPAC Name |

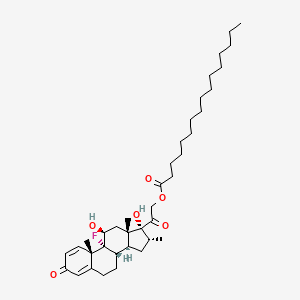

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H59FO6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-34(43)45-26-33(42)38(44)27(2)23-31-30-20-19-28-24-29(40)21-22-35(28,3)37(30,39)32(41)25-36(31,38)4/h21-22,24,27,30-32,41,44H,5-20,23,25-26H2,1-4H3/t27-,30+,31+,32+,35+,36+,37+,38+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPYZTKOEFDTCU-WDJQFAPHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H59FO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022903 |

Source

|

| Record name | Dexamethasone palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14899-36-6 |

Source

|

| Record name | Dexamethasone palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14899-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone palmitate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014899366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexamethasone palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17-dihydroxy-16-methyl-21-[(1-oxohexadecyl)oxy]-, (11β,16α)-; | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMETHASONE PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/601XWN7060 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dexamethasone Palmitate: A Technical Guide to its Anti-Inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexamethasone (B1670325) palmitate, a lipophilic prodrug of the potent synthetic glucocorticoid dexamethasone, offers a unique pharmacological profile for the management of inflammatory diseases.[1][2] By virtue of its esterification with palmitic acid, this molecule is designed for prolonged therapeutic effect and targeted delivery, particularly when formulated in lipid-based nanocarriers such as liposomes or solid lipid nanoparticles.[1][3][4] This guide delineates the core mechanism of action, from its preferential accumulation in inflamed tissues to the molecular pathways it modulates. It will detail the genomic and non-genomic effects that culminate in the suppression of the inflammatory cascade, supported by quantitative data from key studies and detailed experimental protocols.

Pharmacokinetic Profile and Targeted Delivery

The primary innovation of dexamethasone palmitate lies in its altered physicochemical properties compared to its parent compound. The addition of the palmitic acid tail significantly increases its lipophilicity.[1] This characteristic is pivotal for its formulation into lipid emulsions and nanoparticles, which can passively accumulate at sites of inflammation due to the enhanced permeability and retention (EPR) effect.[4]

Once administered, particularly in a lipid-based carrier, this compound is slowly hydrolyzed by tissue esterases to release the active dexamethasone.[1] This enzymatic conversion ensures a sustained release of the active drug at the target site, prolonging its anti-inflammatory action and reducing the need for frequent administration.[1] Studies have shown that when incorporated into a lipid emulsion, this compound achieves significantly higher concentrations in inflamed tissues compared to systemically administered dexamethasone phosphate (B84403).[5] This targeted delivery mechanism aims to maximize therapeutic efficacy while minimizing the systemic side effects commonly associated with glucocorticoid therapy.[6][7]

Molecular Mechanism of Action

Upon its release and entry into a target cell, dexamethasone exerts its potent anti-inflammatory effects through both genomic and non-genomic pathways, mediated primarily by the cytosolic glucocorticoid receptor (GR).[8][9][10]

Genomic Mechanisms: Transcriptional Regulation

The classical mechanism of glucocorticoid action is genomic, involving the direct regulation of gene transcription. This process, which takes hours to manifest, is responsible for the longer-term anti-inflammatory effects.[8]

-

Receptor Activation: Dexamethasone diffuses across the cell membrane and binds to the GR in the cytoplasm, causing a conformational change and dissociation from a chaperone protein complex.[1][11]

-

Nuclear Translocation: The activated dexamethasone-GR complex dimerizes and translocates into the nucleus.[1][8][11]

-

Gene Regulation: Inside the nucleus, the complex interacts with DNA at specific sequences known as Glucocorticoid Response Elements (GREs).[1][11] This interaction leads to:

-

Transactivation: The upregulation of genes encoding anti-inflammatory proteins, such as IκBα (inhibitor of NF-κB), annexin (B1180172) A1, and various phosphatases that interfere with pro-inflammatory signaling cascades.[8][12][13]

-

Transrepression: The downregulation of pro-inflammatory gene expression. This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.[10] The activated GR can physically interact with and inhibit key pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), preventing them from binding to their DNA response elements and initiating the transcription of genes for cytokines, chemokines, adhesion molecules, and inflammatory enzymes like COX-2 and iNOS.[1][8][14]

-

Non-Genomic Mechanisms

Glucocorticoids can also elicit rapid, non-genomic effects that occur within minutes and do not involve gene transcription.[8] These mechanisms can involve:

-

Cytosolic GR-mediated effects: Interactions of the cytoplasmic GR with other signaling proteins, such as MAPKs.[8] For instance, this compound has been shown to inhibit p38 MAPK activation in the lung.[15]

-

Membrane-bound GR (mGCR): Activation of mGCRs can trigger rapid intracellular signaling cascades.[8][9]

-

Physicochemical interactions: Non-specific interactions with cellular membranes that can alter their fluidity and the function of membrane-associated proteins.[8]

Experimental Evidence and Quantitative Data

The anti-inflammatory efficacy of this compound has been demonstrated in numerous in vitro and in vivo models. The data below summarizes key findings.

In Vitro Inhibition of Pro-Inflammatory Mediators

This compound, often formulated in liposomes or nanoparticles, effectively suppresses the production of key inflammatory cytokines and mediators from immune cells stimulated with inflammatory agents like lipopolysaccharide (LPS).

Table 1: In Vitro Efficacy of Dexamethasone Formulations

| Cell Line/Type | Stimulant | Drug Formulation | Outcome Measured | Result | Reference |

|---|---|---|---|---|---|

| RAW 264.7 Macrophages | LPS | Dexamethasone | TNF-α & IL-6 Inhibition | IC50 values typically in the nanomolar (nM) range. | [16] |

| Human PBMCs | Concanavalin A | This compound-SUVs | γ-interferon production | 96% inhibition at 10-6 M equivalent. | [17] |

| Human PBMCs | Concanavalin A | This compound-SUVs | [3H]thymidine uptake | 94% inhibition at 10-6 M equivalent. | [17] |

| Rat Vascular Smooth Muscle Cells | LPS + IFN-γ | Dexamethasone | NO Production | Dose-dependent suppression corresponding to NF-κB inhibition. | [14] |

| Mouse Macrophage-like RAW264.7 cells | - | This compound (DP) | Cell Viability | DP significantly decreased viability compared to dexamethasone sodium phosphate (DSP). | [18] |

| Dendritic Cells | LPS | Dexamethasone | TNF-α, IL-1β, MIP-1α Inhibition | Significant inhibition (60-85%) observed. |[19] |

In Vivo Anti-Inflammatory Efficacy

Animal models of inflammatory diseases, such as rheumatoid arthritis and acute lung injury, have demonstrated the superior efficacy of this compound formulations.

Table 2: In Vivo Efficacy of this compound Formulations

| Animal Model | Disease | Drug Formulation | Dose | Key Findings | Reference |

|---|---|---|---|---|---|

| Rats | Carrageenan-induced granuloma | This compound in lipid emulsion | - | 5.6 times more potent anti-inflammatory activity than free dexamethasone. | [5] |

| Rats | LPS-induced lung inflammation | This compound in mannosylated liposomes (DPML) | 0.5 mg/kg | Significantly inhibited TNF-α, IL-1β, neutrophil infiltration, and NF-κB activation. | [15] |

| Mice | Collagen-induced arthritis | This compound nanoparticles | 1 mg/kg | Led to disease remission and recovery of joint structure. | [20] |

| Mice | Graft-versus-Host Disease (GVHD) | this compound (DP) | 10 mg/kg | Significantly lowered GVHD score and mortality compared to DSP. |[18][21] |

Key Experimental Protocols

Protocol: In Vitro Cytokine Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound on cytokine production in macrophages.

Objective: To quantify the dose-dependent inhibition of TNF-α and IL-6 by this compound in LPS-stimulated RAW 264.7 macrophages.[16]

Methodology:

-

Cell Culture: Seed RAW 264.7 macrophages in 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.[16]

-

Drug Pre-treatment: Prepare serial dilutions of this compound (e.g., in a suitable vehicle like DMSO or ethanol, then diluted in culture medium) ranging from 0.1 nM to 10 µM. Remove the old medium and add the medium containing the drug concentrations. Include a vehicle-only control. Incubate for 1-2 hours.[16]

-

Inflammatory Stimulation: Add lipopolysaccharide (LPS) to each well (except unstimulated controls) to a final concentration of 100 ng/mL.[16]

-

Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.[16]

-

Supernatant Collection: Centrifuge the plate and collect the supernatants.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[16]

-

Data Analysis: Calculate the percentage of cytokine inhibition for each drug concentration relative to the LPS-stimulated control. Plot the inhibition percentage against the log of the drug concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[16]

Conclusion

This compound represents a sophisticated approach to glucocorticoid therapy. Its mechanism of action is a multi-step process that begins with its targeted delivery and sustained release at inflammatory sites. The active dexamethasone then engages with the glucocorticoid receptor to powerfully suppress inflammatory pathways through a combination of genomic transrepression of pro-inflammatory transcription factors like NF-κB and transactivation of anti-inflammatory genes. This targeted and prolonged action enhances the therapeutic index, offering the potential for improved efficacy and reduced systemic side effects in the treatment of a wide range of inflammatory disorders.[1][7][20] Further research into novel delivery systems continues to expand its therapeutic potential.[3][15]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. selleckchem.com [selleckchem.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound Acid Liposome - Creative Biolabs [creative-biolabs.com]

- 5. Tissue distribution and anti-inflammatory activity of corticosteroids incorporated in lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound Encapsulated in Palmitic Acid Modified Human Serum Albumin Nanoparticles for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genomic and nongenomic effects of glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is this compound used for? [synapse.patsnap.com]

- 12. Selective inhibition of NF-kB activation and TNF-alpha production in macrophages by red blood cell-mediated delivery of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dexamethasone suppresses iNOS gene expression by inhibiting NF-kappaB in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enhanced anti-inflammation of inhaled this compound using mannosylated liposomes in an endotoxin-induced lung inflammation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Liposome-incorporated this compound inhibits in-vitro lymphocyte response to mitogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound Ameliorates Macrophages-Rich Graft-versus-Host Disease by Inhibiting Macrophage Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. juniperpublishers.com [juniperpublishers.com]

- 20. This compound nanoparticles: An efficient treatment for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Guide to the Physicochemical Properties of Crystalline Dexamethasone Palmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of crystalline dexamethasone (B1670325) palmitate, a lipophilic prodrug of the potent corticosteroid dexamethasone. Understanding these properties is critical for the successful development of stable and effective drug delivery systems. This document details the existence of polymorphic forms, their thermal and solubility characteristics, and the experimental protocols for their characterization.

Polymorphism of Dexamethasone Palmitate

This compound has been shown to exist in at least two distinct crystalline polymorphic forms, designated as Form A and Form B. These polymorphs, while chemically identical, exhibit different physical properties that can influence their stability, dissolution rate, and bioavailability.

-

Form A: This form is obtained by crystallization from acetone[1].

-

Form B: This form is obtained by crystallization from n-heptane[1].

The distinct nature of these forms is confirmed by their different X-ray powder diffraction (XRPD) patterns and infrared (IR) spectra[1]. The crystal structure of Form B has been analyzed in detail, revealing a molecular conformation where the hydrocarbon chain of the palmitate group is fully extended and positioned nearly at a right angle to the dexamethasone ring. This arrangement leads to a clear separation between the lipophilic palmityl layers and the hydrophilic dexamethasone layers within the crystal lattice[1].

Quantitative Physicochemical Data

The following tables summarize the key quantitative data for the crystalline forms of this compound.

Table 1: Crystallographic Data for this compound Form B

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.584 |

| b (Å) | 10.682 |

| c (Å) | 37.891 |

| V (ų) | 3879.8 |

| Z | 4 |

Table 2: Thermal Analysis Data for this compound Polymorphs

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |

| Form A | ~95 | Data not available |

| Form B | ~105 | Data not available |

Table 3: Solubility Data for this compound

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Ethanol | ~16 | Not Specified |

| Dimethyl Sulfoxide (DMSO) | ~10 | Not Specified |

| Dimethylformamide (DMF) | ~20 | Not Specified |

| Water | 0.01 (freely soluble in acetone and methanol)[2] | Not Specified |

Experimental Protocols

Detailed methodologies for the characterization of crystalline this compound are crucial for reproducible results.

Polymorph Preparation

-

Form A: this compound is dissolved in acetone at an elevated temperature to achieve saturation. The solution is then allowed to cool slowly to room temperature, leading to the crystallization of Form A. The resulting crystals are collected by filtration and dried.

-

Form B: A similar procedure is followed using n-heptane as the solvent. This compound is dissolved in hot n-heptane, and the solution is cooled to induce crystallization of Form B. The crystals are subsequently isolated and dried.

X-ray Powder Diffraction (XRPD)

-

Objective: To obtain a diffraction pattern unique to the crystalline form.

-

Instrumentation: A powder X-ray diffractometer equipped with a copper anode (Cu Kα radiation).

-

Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.

-

Data Collection: The sample is irradiated with X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a fingerprint of the crystalline structure.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and enthalpy of fusion of the crystalline forms.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed amount of the crystalline sample (typically 1-5 mg) is sealed in an aluminum pan.

-

Data Collection: The sample and an empty reference pan are heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The difference in heat flow to the sample and reference is recorded as a function of temperature.

-

Analysis: The melting point is determined as the onset or peak of the endothermic melting transition. The area under the melting peak is integrated to calculate the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

-

Objective: To assess the thermal stability and decomposition profile of the compound.

-

Instrumentation: A thermogravimetric analyzer.

-

Sample Preparation: An accurately weighed sample (typically 5-10 mg) is placed in a tared TGA pan.

-

Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature.

-

Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature, indicating the temperatures at which decomposition occurs.

Solubility Determination

-

Objective: To determine the saturation solubility of the crystalline form in various solvents.

-

Method (Shake-Flask Method):

-

An excess amount of the crystalline this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn.

-

The aliquot is filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

-

The concentration of this compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Conclusion

The existence of polymorphism in this compound necessitates a thorough characterization of its solid-state properties. This guide has summarized the key physicochemical data for its known crystalline forms and provided detailed experimental protocols for their analysis. A comprehensive understanding and control of these properties are essential for the development of robust and efficacious pharmaceutical formulations containing this compound. Researchers and drug development professionals should consider these factors to ensure product quality and performance.

References

A Technical Guide to the Synthesis and Purification of Dexamethasone Palmitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexamethasone (B1670325) palmitate, a lipophilic prodrug of the potent corticosteroid dexamethasone, offers a prolonged therapeutic effect due to its gradual hydrolysis in the body. This technical guide provides an in-depth overview of the common methods for its synthesis and purification. The primary synthetic route involves the esterification of dexamethasone with palmitoyl (B13399708) chloride. Purification is typically achieved through a combination of techniques including activated carbon treatment, crystallization, and column chromatography to yield a high-purity final product. This document details the experimental protocols for these key processes, presents quantitative data in a structured format, and includes visualizations of the reaction workflow and mechanism of action to support researchers in the development and production of dexamethasone palmitate.

Introduction

Dexamethasone is a widely used synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] However, its clinical applications can be limited by a relatively short biological half-life. To address this, this compound was developed as a long-acting prodrug. The synthesis involves the esterification of the 21-hydroxyl group of dexamethasone with palmitic acid, a 16-carbon saturated fatty acid.[2] This modification significantly increases the lipophilicity of the molecule, leading to the formation of a depot at the site of administration from which the active dexamethasone is slowly released by enzymatic hydrolysis.[2] This sustained release profile is advantageous for the treatment of chronic inflammatory conditions.

This guide outlines the prevalent methods for the synthesis of this compound and the subsequent purification steps necessary to achieve the high purity required for pharmaceutical applications.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the esterification of dexamethasone with palmitoyl chloride.[1][3] This reaction is typically carried out in the presence of a base, such as pyridine (B92270), which acts as a catalyst and an acid scavenger, and in a suitable organic solvent.

Reaction Scheme

The overall reaction can be depicted as follows:

Dexamethasone + Palmitoyl Chloride → this compound + Hydrochloric Acid

Experimental Protocol: Esterification of Dexamethasone with Palmitoyl Chloride

The following protocol is based on methodologies described in patent literature.[4]

Materials:

-

Dexamethasone

-

Palmitoyl chloride

-

Pyridine

-

Dichloromethane (or other suitable chlorinated solvent)

-

Hydrochloric acid (HCl), 2-10% aqueous solution

-

Ice water

Procedure:

-

In a reaction vessel, dissolve dexamethasone in a suitable solvent system, such as a mixture of pyridine and dichloromethane.

-

Cool the reaction mixture to a temperature between 0°C and 8°C.[4]

-

Slowly add palmitoyl chloride to the cooled solution. The molar ratio of dexamethasone to palmitoyl chloride is typically in the range of 1:1 to 1:2.[4]

-

Maintain the reaction mixture at the reduced temperature and monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC), until the dexamethasone is consumed.

-

Upon completion, terminate the reaction by adding ice water.

-

Separate the organic layer.

-

Wash the organic layer with a 2-10% solution of hydrochloric acid to remove pyridine.

-

Wash the organic layer with water until the pH is neutral.

-

Concentrate the organic layer under reduced pressure to obtain the crude this compound as a viscous paste.[4]

Purification of this compound

Crude this compound contains unreacted starting materials, by-products, and residual solvents. A multi-step purification process is therefore essential to obtain a product of high purity. The following sections detail common purification techniques.

Purification via Activated Carbon and Crystallization

This method, described in patent literature, utilizes activated carbon for decolorization and impurity adsorption, followed by crystallization.[3]

Experimental Protocol:

-

Dissolve the crude this compound in a suitable organic solvent such as isopropanol, methanol, or acetonitrile.[3] The amount of solvent is typically 5-20 times the weight of the crude product.[3]

-

Add activated carbon (0.2-0.5% of the total solution volume) to the solution.[3]

-

Heat the mixture to 30-50°C and stir for 15-30 minutes.[3]

-

Filter the hot solution to remove the activated carbon.

-

Cool the filtrate to room temperature.

-

Slowly add purified water to the filtrate while stirring to induce precipitation of this compound.

-

Allow the mixture to stand for 1-4 hours to complete crystallization.[3]

-

Collect the precipitate by filtration and wash with water.

-

Dry the purified this compound.

Purification by Column Chromatography

For higher purity, column chromatography is an effective method. A Chinese patent details a specific procedure using silica (B1680970) gel.[4]

Experimental Protocol:

-

Column Preparation: Prepare a chromatography column with 200-300 mesh silica gel using a wet packing method.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the column.

-

Elution (Step 1 - Impurity Removal): Elute the column with a mixture of cyclohexane (B81311) and ethyl acetate (B1210297) with a specific gravity between 0.7900 and 0.8000.[4] This step removes less polar impurities.

-

Elution (Step 2 - Product Collection): Subsequently, elute the column with a second mixture of cyclohexane and ethyl acetate with a specific gravity between 0.8100 and 0.8300.[4] Collect the fractions containing this compound. Monitor the fractions using TLC.

-

Product Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure.

-

Crystallization: Dissolve the concentrated product in acetone and allow it to crystallize. Collect the crystals by filtration and dry them to obtain high-purity this compound.[4]

Quantitative Data

The following tables summarize quantitative data related to the synthesis and analysis of this compound.

Table 1: Synthesis and Purification Parameters

| Parameter | Value | Source |

| Synthesis | ||

| Dexamethasone:Palmitoyl Chloride (molar ratio) | 1:1 to 1:2 | [4] |

| Reaction Temperature | 0 - 8 °C | [4] |

| Purification by Crystallization | ||

| Crude Product:Solvent (w/v) | 1:5 to 1:20 | [3] |

| Activated Carbon (g/mL of solution) | 0.002 - 0.005 | [3] |

| Decolorization Temperature | 30 - 50 °C | [3] |

| Crystallization Time | 1 - 4 hours | [3] |

| Purification by Column Chromatography | ||

| Stationary Phase | 200-300 mesh silica gel | [4] |

| Eluent 1 (Impurity Removal) Specific Gravity | 0.7900 - 0.8000 (Cyclohexane-Ethyl Acetate) | [4] |

| Eluent 2 (Product Elution) Specific Gravity | 0.8100 - 0.8300 (Cyclohexane-Ethyl Acetate) | [4] |

| Reported Purity | ||

| After Macroporous Resin Purification | 99.6% | [3] |

Table 2: HPLC Analysis Parameters for this compound

| Parameter | Condition | Source |

| Chromatographic System | ||

| Column | Symmetry Shield™ RP18 (5 µm, 250 x 4.6 mm) | [5][6] |

| Mobile Phase | Acetonitrile:Water (85:15, v/v) | [5][6] |

| Flow Rate | 1.2 mL/min | [5][6] |

| Detection Wavelength | 240 nm | [5][6] |

| Column Temperature | 40 °C | [5][6] |

| Performance | ||

| Linearity Range | 0.5 - 40 µg/mL | [5][6] |

| Overall Extraction Recovery | 84.3% ± 1.6% | [5][6] |

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Mechanism of Action of this compound

Caption: Mechanism of action of this compound as a prodrug.

Conclusion

The synthesis of this compound via esterification of dexamethasone with palmitoyl chloride is a well-established method. Achieving high purity, however, necessitates a robust purification strategy. The combination of activated carbon treatment, crystallization, and column chromatography has been shown to be effective in yielding a product suitable for pharmaceutical use. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and manufacturing. Further optimization of reaction and purification conditions may lead to improved yields and purity, contributing to the efficient production of this important long-acting corticosteroid.

References

- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. CN102391342B - this compound compound and preparation method thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Physicochemical properties of this compound, a high fatty acid ester of an anti-inflammatory drug: polymorphism and crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics and Biodistribution of Dexamethasone Palmitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexamethasone (B1670325) palmitate, a lipophilic prodrug of the potent corticosteroid dexamethasone, offers a promising strategy for targeted and sustained drug delivery. By modifying the parent drug, dexamethasone, with a palmitate moiety, its pharmacokinetic and biodistribution profiles are significantly altered, leading to enhanced therapeutic efficacy and potentially reduced systemic side effects. This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of dexamethasone palmitate, with a focus on various formulations, including lipid emulsions, nanoparticles, and large porous particles. It is intended to serve as a resource for researchers, scientists, and drug development professionals in the field of corticosteroid therapy and advanced drug delivery systems.

Introduction

Dexamethasone is a widely used synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. However, its clinical utility can be limited by a short biological half-life and the potential for systemic adverse effects with long-term use. This compound, an esterified form of dexamethasone, was developed to overcome these limitations. The addition of the C16 fatty acid, palmitic acid, increases the lipophilicity of the molecule, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. This modification allows for the formulation of this compound into various lipid-based and polymeric delivery systems, enabling sustained release and targeted delivery to specific tissues.[1][2] This guide will delve into the quantitative pharmacokinetic parameters, tissue distribution patterns, and the experimental methodologies used to evaluate this compound in preclinical models.

Mechanism of Action: A Prodrug Approach

This compound itself is pharmacologically inactive. Its therapeutic effect is realized after in vivo hydrolysis by esterases, which cleaves the palmitate group and releases the active dexamethasone. This enzymatic conversion is a critical step in the drug's mechanism of action and influences the rate and duration of its therapeutic effect. The sustained release from the prodrug depot leads to prolonged local concentrations of active dexamethasone at the target site.

Pharmacokinetic Profiles

The pharmacokinetics of this compound are highly dependent on its formulation and route of administration. The prodrug design generally leads to a prolonged plasma half-life of the active moiety, dexamethasone, compared to the administration of dexamethasone itself.

Lipid Emulsion Formulations

When formulated in a lipid emulsion and administered intravenously to rats, this compound exhibits a markedly different distribution pattern compared to dexamethasone sodium phosphate (B84403). The lipid emulsion formulation leads to higher concentrations in the blood, spleen, and inflamed tissues.[1]

Table 1: Pharmacokinetic Parameters of this compound in Lipid Emulsion (Rats, Intravenous)

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Cmax | Data not available | µg/mL | |

| Tmax | Data not available | h | |

| AUC | Data not available | µg*h/mL | |

| Half-life | Data not available | h |

| Clearance | Data not available | mL/h | |

Note: Specific quantitative pharmacokinetic parameters for the lipid emulsion formulation were not available in the reviewed literature.

Nanoparticle Formulations

Encapsulation of this compound into nanoparticles has been shown to significantly alter its pharmacokinetic profile. Following intravenous injection in mice, nanoparticle formulations can provide controlled release of dexamethasone for up to 18 hours.[3][4] After endotracheal administration in mice, these nanoparticles have been observed to remain in the lungs without significant systemic redistribution.[5]

Table 2: Pharmacokinetic Parameters of this compound in Nanoparticles (Mice, Intravenous)

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Cmax | Data not available | µg/mL | |

| Tmax | Data not available | h | |

| AUC | Data not available | µg*h/mL | |

| Half-life | Data not available | h |

| Clearance | Data not available | mL/h | |

Note: Specific quantitative pharmacokinetic parameters for nanoparticle formulations were not available in the reviewed literature.

Large Porous Particle Formulations

For pulmonary delivery, this compound has been formulated into large porous particles. Following intratracheal administration in rats, the prodrug remains at high concentrations in the epithelial lining fluid of the lungs for up to 6 hours.[6] The conversion to the active dexamethasone occurs locally in the lungs.[6]

Table 3: Pharmacokinetic Parameters of this compound in Large Porous Particles (Rats, Intratracheal)

| Parameter | DXP in ELF | DXM in ELF | Unit | Reference |

|---|---|---|---|---|

| Cmax | ~31.5 (at 30 min) | Detected up to 24h | µg/mL | [7][8][9] |

| T1/2 | Biphasic decline | Data not available | h |[6] |

Note: ELF denotes epithelial lining fluid. More detailed pharmacokinetic parameters were not available.

Biodistribution

The lipophilic nature of this compound and its formulation into various delivery systems significantly influence its distribution throughout the body.

Intravenous Administration of Lipid Emulsion

Following intravenous injection of a [3H]-labeled this compound lipid emulsion in rats, higher concentrations of radioactivity were found in the blood, spleen, and inflamed tissues (carrageenan-induced edema) compared to a solution of dexamethasone sodium phosphate.[1] Conversely, dexamethasone sodium phosphate led to higher concentrations in the muscles.[1]

Table 4: Tissue Distribution of [3H]Dexamethasone 3 hours After Intravenous Administration in Rats

| Tissue | This compound Lipid Emulsion (% of dose/g tissue) | Dexamethasone Sodium Phosphate (% of dose/g tissue) | Reference |

|---|---|---|---|

| Blood | Higher | Lower | [1] |

| Spleen | Higher | Lower | [1] |

| Inflamed Tissue | Higher | Lower | [1] |

| Muscle | Lower | Higher |[1] |

Note: The original study provided qualitative comparisons. Specific quantitative values were not available for this table.

Intratracheal Administration of Nanoparticles

Biodistribution studies of endotracheally administered this compound nanoparticles in mice with lipopolysaccharide-induced lung inflammation showed that the nanoparticles did not relocate into the systemic circulation, suggesting a localized effect within the lungs.[5]

Experimental Protocols

A summary of the methodologies employed in the cited studies is provided below to aid in the design and interpretation of future research.

Pharmacokinetic Studies

References

- 1. Tissue distribution and anti-inflammatory activity of corticosteroids incorporated in lipid emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A preliminary evaluation of this compound emulsion: a novel intravitreal sustained delivery of corticosteroid for treatment of macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nanoscale Lipophilic Prodrugs of Dexamethasone with Enhanced Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound large porous particles: A controlled release formulation for lung delivery of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HPLC Quantification of this compound in Bronchoalveolar Lavage Fluid of Rat after Lung Delivery with Large Porous Particles [scirp.org]

- 8. HPLC Quantification of this compound in Bronchoalveolar Lavage Fluid of Rat after Lung Delivery with Large Porous Particles [scirp.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comparative Analysis of the Bioavailability of Dexamethasone Palmitate and Dexamethasone Sodium Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexamethasone (B1670325), a potent synthetic glucocorticoid, is widely utilized for its anti-inflammatory and immunosuppressive properties. To modulate its pharmacokinetic profile and enhance its therapeutic efficacy, various ester prodrugs have been developed. This technical guide provides an in-depth comparison of the bioavailability of two common esters: dexamethasone palmitate and dexamethasone sodium phosphate (B84403). Through a comprehensive review of existing literature, this document summarizes key pharmacokinetic parameters, details the experimental methodologies used for their determination, and illustrates the fundamental signaling pathways through which dexamethasone exerts its effects. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of corticosteroid therapy and drug delivery.

Introduction

Dexamethasone's clinical utility is often influenced by its formulation and delivery method. The choice between its ester prodrugs, such as the highly lipophilic this compound and the water-soluble dexamethasone sodium phosphate, is critical in optimizing treatment for various conditions. This compound, a fatty acid ester, is designed for sustained release and targeted delivery, particularly when incorporated into lipid-based formulations like liposomes or nanoparticles.[1][2] In contrast, dexamethasone sodium phosphate is a water-soluble ester that allows for rapid systemic availability upon administration.[3] This guide will delve into the comparative bioavailability of these two esters, providing a detailed analysis of their pharmacokinetic profiles.

Comparative Pharmacokinetic Data

The bioavailability and pharmacokinetic parameters of this compound and dexamethasone sodium phosphate are influenced by the formulation and the route of administration. The following tables summarize key quantitative data from various studies to facilitate a direct comparison.

Table 1: Pharmacokinetic Parameters of Dexamethasone Following Administration of this compound Formulations

| Formulation | Animal Model | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Source(s) |

| This compound in Lipid Microspheres | Atherogenic Mice | 1 mg/kg | IV | ~150 (aortic tissue) | 1 | - | - | [4] |

| This compound Large Porous Particles | Rats | 1 mg/kg | Intratracheal | High (in ELF) | - | - | Biphasic decrease | [5] |

| This compound Nanoparticles | Healthy Mice | 5 mg/kg | IV | Controlled release | up to 18 | - | - | [2] |

Note: Data for this compound often focuses on local tissue concentrations or sustained release profiles rather than systemic plasma pharmacokinetics due to its formulation for targeted delivery.

Table 2: Pharmacokinetic Parameters of Dexamethasone Following Administration of Dexamethasone Sodium Phosphate

| Formulation | Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Source(s) |

| Dexamethasone Sodium Phosphate Injection (oral) | Healthy Adults | 8 mg | Oral | 790.92 ± 229 | - | 5591.48 ± 3075 | 2.85 ± 1.02 | [6][7] |

| Dexamethasone Sodium Phosphate Injectable Gel | Humans | 10 mg | Epidural | ~50% lower than IV | - | Equivalent to IV | - | [8][9] |

| Dexamethasone Sodium Phosphate | Healthy Men | 10 mg | IV | - | < 0.083 | - | - | [10] |

| Dexamethasone Sodium Phosphate | Pigs | 0.3 mg/kg | IV | 114.89 ± 26.56 | - | 133.07 ± 39.59 | 0.77 | [11] |

| Dexamethasone Sodium Phosphate | Pigs | 0.3 mg/kg | IM | 80.94 ± 21.29 | 0.35 ± 0.21 | 173.24 ± 53.59 | 1.06 | [11] |

| Dexamethasone Sodium Phosphate | Rabbits | 25 µg/kg | IV | Rapid elimination | - | - | - | [12] |

| Dexamethasone Sodium Phosphate | Rabbits | 25 µg/kg | Subconjunctival | Slower elimination than IV | - | - | - | [12] |

Experimental Protocols

The determination of dexamethasone and its esters in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

HPLC Method for this compound Quantification

A common method for the quantification of this compound in bronchoalveolar lavage fluid (BALF) involves the following steps:

-

Sample Preparation:

-

To 100 µL of BALF, add 100 µL of internal standard solution (e.g., testosterone (B1683101) decanoate).

-

Add 3 mL of a chloroform:methanol (B129727) (9:1, v/v) mixture for protein precipitation.

-

Vortex the sample for 3 minutes and then centrifuge at 10,000 rpm for 10 minutes.

-

The supernatant is collected, evaporated to dryness, and the residue is reconstituted in acetonitrile (B52724).

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Symmetry Shield™ RP18, 5 µm, 250 × 4.6 mm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15, v/v).

-

Flow Rate: 1.2 mL/min.

-

Detection: UV detection at 240 nm.

-

Injection Volume: 50 µL.

-

LC-MS/MS Method for Dexamethasone Sodium Phosphate Quantification

A sensitive method for the simultaneous determination of dexamethasone and dexamethasone sodium phosphate in plasma is outlined below:

-

Sample Preparation:

-

Protein precipitation is performed by adding a mixture of acetonitrile and methanol to the plasma sample.

-

An internal standard (e.g., flumethasone) is added.

-

The sample is vortexed and centrifuged to pellet the precipitated proteins.

-

The supernatant is transferred for analysis.

-

-

Chromatographic Conditions:

-

Column: C18 column.

-

Mobile Phase: Gradient elution using 5 mM ammonium (B1175870) acetate (B1210297) and methanol.

-

-

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for dexamethasone, dexamethasone sodium phosphate, and the internal standard.[13]

-

Signaling Pathways and Experimental Workflows

The therapeutic effects of dexamethasone, regardless of the ester form, are mediated through its interaction with the glucocorticoid receptor (GR). The differing pharmacokinetic profiles of this compound and dexamethasone sodium phosphate can influence the duration and intensity of GR activation.

Caption: Genomic signaling pathway of dexamethasone.

The workflow for a typical pharmacokinetic study comparing this compound and dexamethasone sodium phosphate would involve several key stages, from animal model selection to data analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. droracle.ai [droracle.ai]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]

- 5. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Physiologically Based Pharmacokinetics of Dexamethasone in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and pharmacodynamics of dexamethasone sodium-m-sulfobenzoate (DS) after intravenous and intramuscular administration: a comparison with dexamethasone phosphate (DP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetic study of dexamethasone disodium phosphate using intravitreal, subconjunctival, and intravenous delivery routes in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of dexamethasone and dexamethasone sodium phosphate in human plasma and cochlear perilymph by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Glucocorticoid Receptor Binding Affinity and Activity of Dexamethasone Palmitate

This technical guide provides an in-depth analysis of the interaction between dexamethasone (B1670325) palmitate and the glucocorticoid receptor (GR). It is intended for researchers, scientists, and professionals in drug development who are focused on steroid pharmacology and corticosteroid prodrug strategies. This document details the mechanism of action, quantitative binding affinity, cellular signaling pathways, and the experimental protocols used to characterize this interaction.

Introduction and Mechanism of Action

Dexamethasone palmitate (DXP) is a synthetic corticosteroid and a lipophilic ester prodrug of dexamethasone (DXM).[1] Its design as an esterified form of dexamethasone is intended to provide prolonged therapeutic effects by creating a depot at the administration site, from which the active drug is gradually released.[1]

The primary mechanism of action for this compound involves its enzymatic hydrolysis by esterases within the body.[1] This process cleaves the palmitate group, releasing the active metabolite, dexamethasone.[1][2] It is dexamethasone, not this compound, that serves as a potent agonist for the glucocorticoid receptor (GR).[1] this compound itself exhibits a significantly lower affinity for the GR compared to its active form.[3] Once released, dexamethasone binds to cytosolic GR, initiating a signaling cascade that modulates the transcription of target genes, leading to potent anti-inflammatory and immunosuppressive effects.[1][4]

The conversion from the inactive prodrug to the active form is a critical step in its pharmacological activity. This relationship is visualized below.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound large porous particles: A controlled release formulation for lung delivery of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

Additive Effects of Dexamethasone and Palmitate on Hepatic Lipid Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the excessive accumulation of lipids within hepatocytes. The pathogenesis of NAFLD is multifactorial, with contributions from genetic predisposition, insulin (B600854) resistance, and dietary factors. Glucocorticoids, such as dexamethasone (B1670325), are widely prescribed for their anti-inflammatory properties but are also known to induce metabolic side effects, including hepatic steatosis. Saturated fatty acids, particularly palmitate, are implicated in the development of NAFLD through mechanisms including increased de novo lipogenesis and the induction of cellular stress. This technical guide explores the additive effects of dexamethasone and palmitate on hepatic lipid accumulation, providing a comprehensive overview of the underlying molecular mechanisms, detailed experimental protocols, and quantitative data from key studies. This document is intended to serve as a resource for researchers investigating the mechanisms of drug-induced steatosis and developing novel therapeutic strategies for NAFLD.

Core Mechanisms of Dexamethasone and Palmitate-Induced Hepatic Lipid Accumulation

The synergistic effect of dexamethasone and palmitate on hepatic lipid accumulation is a result of their combined impact on multiple cellular pathways. Dexamethasone, a synthetic glucocorticoid, activates the glucocorticoid receptor (GR), a ligand-dependent transcription factor that regulates the expression of genes involved in glucose and lipid metabolism.[1][2] Palmitate, a saturated fatty acid, serves as a substrate for the synthesis of complex lipids and can also activate signaling pathways that promote lipid storage and induce cellular stress.

The co-administration of dexamethasone and palmitate leads to a significant increase in the intracellular concentration of triacylglycerols (TAG) and ceramides.[3][4] This is driven by several key mechanisms:

-

Increased Fatty Acid Uptake: Dexamethasone and palmitate additively increase the expression of fatty acid transporters on the hepatocyte plasma membrane, including plasma membrane-associated fatty acid-binding protein (FABPpm) and fatty acid transport proteins (FATP2 and FATP5).[5] This enhanced transport machinery facilitates a greater influx of fatty acids from the extracellular environment into the cell.

-

Enhanced Ceramide Synthesis: The increased availability of intracellular palmitate fuels the de novo synthesis of ceramides. This pathway is initiated by the enzyme serine palmitoyltransferase.[3][6][7][8] Dexamethasone treatment further exacerbates ceramide accumulation.[9]

-

Altered Lipid Trafficking and Secretion: The expression of microsomal triglyceride transfer protein (MTP) and ATP-binding cassette transporter A1 (ABCA1), which are involved in the assembly and secretion of very-low-density lipoproteins (VLDL), is also modulated by dexamethasone and palmitate.[5][9] While their increased expression might suggest a compensatory mechanism to export lipids, the overwhelming influx and synthesis of lipids lead to a net accumulation.[9]

The following diagram illustrates the central signaling pathways implicated in the additive effects of dexamethasone and palmitate on hepatic lipid accumulation.

Caption: Signaling pathways activated by dexamethasone and palmitate in hepatocytes.

Quantitative Data on Hepatic Lipid Accumulation

The following tables summarize the quantitative data on the effects of dexamethasone and palmitate on the expression of key proteins involved in fatty acid transport and metabolism in primary rat hepatocytes. Data is presented as the percentage change relative to the control group.

Table 1: Effects of Dexamethasone and Palmitate on the Expression of Fatty Acid Transporters in Primary Rat Hepatocytes after 16 hours.

| Treatment | FAT/CD36 (% Change) | FATP2 (% Change) | FATP5 (% Change) |

| Palmitate (0.75 mM) | Not Significant | +38.3% | +24.9% |

| Dexamethasone (1 µM) | +37.4% | +50.5% | +22.1% |

| Dexamethasone + Palmitate | +33.1% | +37.3% | +23.3% |

Data adapted from Konstantynowicz-Nowicka et al., Journal of Molecular Endocrinology, 2016.[5]

Table 2: Effects of Dexamethasone and Palmitate on the Expression of Fatty Acid Transporters in Primary Rat Hepatocytes after 40 hours.

| Treatment | FABPpm (% Change) | FATP2 (% Change) | FATP5 (% Change) |

| Palmitate (0.75 mM) | Not Significant | +45.8% | +70.9% |

| Dexamethasone (1 µM) | +23.1% | +27.9% | +54.4% |

| Dexamethasone + Palmitate | +31.8% | +49.9% | +41.1% |

Data adapted from Konstantynowicz-Nowicka et al., Journal of Molecular Endocrinology, 2016.[5]

Table 3: Effects of Dexamethasone and Palmitate on Intracellular Ceramide Concentration in Primary Rat Hepatocytes.

| Treatment (16 hours) | Ceramide (% Increase) |

| Palmitate (0.75 mM) | +49.8% |

| Dexamethasone (1 µM) | +29.3% |

| Dexamethasone + Palmitate | +52.5% |

| Treatment (40 hours) | Ceramide (% Increase) |

| Palmitate (0.75 mM) | +99.1% |

| Dexamethasone (1 µM) | +45.5% |

| Dexamethasone + Palmitate | +82.7% |

Data adapted from Konstantynowicz-Nowicka et al., Journal of Molecular Endocrinology, 2016.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the additive effects of dexamethasone and palmitate on hepatic lipid accumulation.

Primary Rat Hepatocyte Isolation and Culture

A robust method for isolating and culturing primary rat hepatocytes is crucial for in vitro studies of hepatic metabolism. The following protocol is based on the two-step collagenase perfusion technique.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Additive effects of dexamethasone and palmitate on hepatic lipid accumulation and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jme.bioscientifica.com [jme.bioscientifica.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Clinical Applications of Dexamethasone Palmitate in Rheumatoid Arthritis: A Technical Guide

Introduction

Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent inflammation of the synovial joints, leading to cartilage and bone destruction.[1][2][3][4] Glucocorticoids, such as dexamethasone (B1670325), are potent anti-inflammatory and immunosuppressive agents that provide rapid symptom relief in active RA.[5][6][7][8] However, their long-term use is associated with significant side effects, including osteoporosis, metabolic disorders, and increased susceptibility to infections.[1][2][7][9] These adverse effects are often due to unfavorable pharmacokinetics and systemic exposure.[1][2]

Dexamethasone palmitate (DP) is a lipophilic prodrug of dexamethasone, created by esterifying dexamethasone with palmitic acid.[10] This modification enhances its integration into lipid-based drug delivery systems and is designed to provide prolonged therapeutic effects through a slow-release mechanism.[10] Upon administration, DP is gradually hydrolyzed by esterases to release the active dexamethasone.[10] This technical guide focuses on the preclinical development and clinical potential of this compound, particularly within advanced drug delivery systems, for the targeted treatment of rheumatoid arthritis.

Mechanism of Action of Dexamethasone

This compound exerts its therapeutic effect through its active metabolite, dexamethasone. As a potent glucocorticoid, dexamethasone diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR).[10][11][12] This binding event triggers a conformational change in the GR, leading to the dissociation of heat shock proteins and subsequent translocation of the activated GR-dexamethasone complex into the nucleus.[12]

Once in the nucleus, the complex modulates gene expression through two primary mechanisms:

-

Transactivation: The GR-dexamethasone complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[10][11][12] This upregulates the transcription of anti-inflammatory proteins, such as annexin (B1180172) A1 (lipocortin-1) and interleukin-10 (IL-10).[8][12][13] Annexin A1 inhibits phospholipase A2, a key enzyme in the inflammatory cascade responsible for the production of prostaglandins (B1171923) and leukotrienes.[10][12]

-

Transrepression: The complex can also repress the expression of pro-inflammatory genes by interfering with the activity of transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[10] This leads to the downregulation of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6), which are pivotal in the pathogenesis of RA.[6][8][12]

Some studies also suggest that dexamethasone can inhibit the iRhom2/TNF-α/BAFF signaling pathway, further contributing to its anti-inflammatory effects in RA.[14]

Advanced Drug Delivery Systems for this compound

The use of glucocorticoids in RA treatment is often limited by their systemic side effects.[1][2] To overcome this, research has focused on developing nanocarrier systems for DP that can passively or actively target inflamed joint tissues, thereby increasing local drug concentration and reducing systemic exposure.

Key Formulations:

-

Nanoparticles: PEGylated DP nanoparticles have been developed that demonstrate high drug loading, stability, and passive accumulation in arthritic joints.[1][2] These nanoparticles, typically around 130 nm in size, release free dexamethasone upon incubation in serum.[1][2] Another approach involves encapsulating DP in human serum albumin nanoparticles modified with palmitic acid, which actively target scavenger receptor-A on activated macrophages.[3]

-

Liposomes: Liposomal formulations are a versatile platform for delivering DP.[15] They can enhance joint retention and provide sustained drug release.[6][13][15] Strategies to improve efficacy include modifying liposomes with sialic acid conjugates to facilitate neutrophil-mediated delivery to inflamed sites.[16] Polymerized stealth liposomes have also been shown to have long blood circulation times and preferential accumulation in inflamed joints.[17]

-

Micelles: Nanoscale mixed micelles composed of egg yolk lecithin (B1663433) and sodium glycocholate have been used to encapsulate DP.[18][19] These micelles, with an average size of around 49 nm, have demonstrated higher bioavailability and targeting efficiency to inflammatory sites compared to emulsion-based systems in preclinical models.[18][19]

Quantitative Data from Preclinical Studies

The following tables summarize the physicochemical properties and efficacy of various DP formulations in animal models of rheumatoid arthritis.

Table 1: Physicochemical Characteristics of this compound Formulations

| Formulation Type | Core Components | Average Size (nm) | Encapsulation Efficiency (%) | Reference |

| PEGylated Nanoparticles | This compound, DSPE-PEG | 130 | High | [1][2] |

| Albumin Nanoparticles | Palmitic Acid-Modified Human Serum Albumin, DP | Not Specified | Not Specified | [3] |

| Sialic Acid-Modified Liposomes | DP, Sialic Acid-Cholesterol Conjugate | < 200 | > 90% | [16] |

| Mixed Micelles | DP, Egg Yolk Lecithin, Sodium Glycocholate | 49.18 ± 0.43 | Not Specified | [18][19] |

| Polymerized Stealth Liposomes | DP, DC8,9PC, DSPE-PEG2000 | Not Specified | Not Specified | [17] |

Table 2: Efficacy of this compound Formulations in RA Animal Models

| Formulation Type | Animal Model | Key Efficacy Outcomes | Dose | Reference |

| PEGylated Nanoparticles | Murine Collagen-Induced Arthritis | Disease remission, recovery of joint structure, prevention of disease progression. | 1 mg/kg (dexamethasone) | [1][2][20] |

| Albumin Nanoparticles | Adjuvant-Induced Arthritis (Rat) | Enhanced treatment effectiveness compared to commercial lipid emulsion. | Not Specified | [3] |

| Sialic Acid-Modified Liposomes | Adjuvant-Induced Arthritis (Rat) | Stronger anti-inflammatory effect and greater accumulation in joints. | Not Specified | [16] |

| Mixed Micelles | Complete Freund's Adjuvant (CFA)-Induced Arthritis (Rat) | Alleviated joint inflammation, reduced paw volume and pro-inflammatory cytokines. | Not Specified | [18] |

| Polymerized Stealth Liposomes | Arthritic Rats | Reduced swelling of inflamed joints, suppressed TNF-α and IL-1β levels. | Not Specified | [8][17] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel DP formulations. Below are representative protocols derived from the cited literature for nanoparticle preparation and in vivo efficacy assessment.

Protocol 1: Preparation of PEGylated this compound Nanoparticles (DXP-NPs)

This protocol is based on an emulsion-evaporation process.[1]

-

Organic Phase Preparation: Dissolve this compound (DP) in a suitable organic solvent (e.g., dichloromethane).

-

Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as DSPE-PEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]).

-

Emulsification: Add the organic phase to the aqueous phase, pre-chilled to 4°C.[1] Emulsify the mixture by vortexing for 30 seconds, followed by ultrasonication for 2 minutes at a specified amplitude.[1]

-

Solvent Evaporation: Evaporate the organic solvent under reduced pressure (e.g., using a rotavapor) to form the nanoparticle suspension.

-

Purification and Characterization: Purify the nanoparticles (e.g., by dialysis or centrifugation) to remove unencapsulated drug and excess surfactant. Characterize the resulting DXP-NPs for size, zeta potential, drug loading, and stability.

Protocol 2: In Vivo Efficacy Evaluation in a Collagen-Induced Arthritis (CIA) Model

This protocol outlines the steps to assess the therapeutic efficacy of DP formulations in a murine model of RA.[1][2]

-

Arthritis Induction: Emulsify type II collagen with Complete Freund's Adjuvant (CFA). Administer an intradermal injection of the emulsion at the base of the tail of susceptible mice (e.g., DBA/1 mice).

-

Booster Immunization: Approximately 21 days after the primary immunization, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant.

-

Treatment Initiation: Once clinical signs of arthritis appear (e.g., paw swelling, erythema), randomize the animals into treatment groups (e.g., vehicle control, free dexamethasone, DXP-NPs).

-

Drug Administration: Administer the treatment formulations via a specified route (e.g., intravenous injection) at a predetermined dose and schedule (e.g., 1 mg/kg dexamethasone equivalent).

-

Efficacy Assessment: Monitor the animals regularly for:

-

Clinical Score: Grade each paw based on the severity of inflammation and swelling.

-

Paw Thickness: Measure the thickness of the paws using a digital caliper.

-

Histopathology: At the end of the study, collect joint tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.

-

Biomarker Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum or joint tissue homogenates.

-

Visualized Workflows and Rationale

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the development and testing of a novel this compound formulation for rheumatoid arthritis.

Rationale for Prodrug Nanocarrier Strategy

This diagram outlines the logical relationship between the components of the therapeutic strategy, highlighting how a prodrug formulation within a nanocarrier addresses the challenges of conventional glucocorticoid therapy.

Conclusion

This compound, particularly when formulated within advanced nanocarrier systems, represents a promising strategy for the treatment of rheumatoid arthritis. Preclinical studies consistently demonstrate that these formulations can enhance the therapeutic efficacy of dexamethasone by promoting its accumulation in inflamed joints, leading to improved outcomes in animal models of RA.[1][2][3][16][18] This targeted approach, combined with the sustained-release properties of the prodrug, has the potential to minimize the systemic side effects that currently limit the long-term use of glucocorticoids. While the existing data is largely derived from animal studies, the results provide a strong rationale for further investigation and clinical translation of this compound-based nanomedicines for patients with rheumatoid arthritis. Future research should focus on optimizing formulation stability, scaling up manufacturing processes, and conducting rigorous clinical trials to establish the safety and efficacy of this approach in humans.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound nanoparticles: An efficient treatment for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Encapsulated in Palmitic Acid Modified Human Serum Albumin Nanoparticles for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of Liposomes in Treatment of Rheumatoid Arthritis: Quo Vadis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The efficacy of systemic glucocorticosteroids for pain in rheumatoid arthritis: a systematic literature review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [Systemic corticosteroids in rheumatoid arthritis: to use or not to use?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improving dexamethasone drug loading and efficacy in treating rheumatoid arthritis via liposome: Focusing on inflammation and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. What is this compound used for? [synapse.patsnap.com]

- 12. What is the mechanism of Dexamethasone? [synapse.patsnap.com]

- 13. Improving dexamethasone drug loading and efficacy in treating rheumatoid arthritis via liposome: Focusing on inflammation and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ROS-mediated liposomal dexamethasone: a new FA-targeted nanoformulation to combat rheumatoid arthritis via inhibiting iRhom2/TNF-α/BAFF pathways - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 15. Liposomal dexamethasone for intra-articular therapy: Functional strategies and clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neutrophil-Mediated Delivery of this compound-Loaded Liposomes Decorated with a Sialic Acid Conjugate for Rheumatoid Arthritis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Improving the anti-inflammatory efficacy of dexamethasone in the treatment of rheumatoid arthritis with polymerized stealth liposomes as a delivery vehicle - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 18. A Lipid Micellar System Loaded with this compound Alleviates Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Lipid Micellar System Loaded with this compound Alleviates Rheumatoid Arthritis | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

Dexamethasone Palmitate in the Management of Pulmonary Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dexamethasone (B1670325) palmitate as a therapeutic agent for pulmonary inflammation. It delves into the core mechanisms of action, explores various advanced drug delivery systems, and presents a compilation of preclinical data demonstrating its efficacy. Detailed experimental protocols for key assays and formulation preparations are provided to facilitate reproducible research. Furthermore, this guide visualizes critical signaling pathways and experimental workflows to offer a clear and concise understanding of the scientific principles and methodologies discussed.

Introduction

Pulmonary inflammation is a hallmark of numerous respiratory diseases, including Acute Respiratory Distress Syndrome (ARDS) and pneumonia. While corticosteroids like dexamethasone are potent anti-inflammatory agents, their systemic administration is often associated with significant side effects. Dexamethasone palmitate, a lipophilic prodrug of dexamethasone, offers a promising alternative by enabling targeted delivery to the lungs and sustained release, thereby enhancing therapeutic efficacy while minimizing systemic exposure. This guide explores the scientific foundation and practical application of this compound in treating pulmonary inflammation.

Mechanism of Action

This compound exerts its anti-inflammatory effects after being hydrolyzed by intracellular esterases to release the active dexamethasone. Dexamethasone then binds to cytosolic glucocorticoid receptors (GR). This drug-receptor complex translocates to the nucleus, where it modulates the transcription of a wide range of genes involved in the inflammatory cascade.

The primary mechanisms include:

-

Inhibition of Pro-inflammatory Transcription Factors: Dexamethasone significantly suppresses the activity of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This leads to a downstream reduction in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

-

Upregulation of Anti-inflammatory Proteins: The dexamethasone-GR complex can also upregulate the expression of anti-inflammatory proteins, such as Lipocortin-1, which inhibits phospholipase A2 and subsequently reduces the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

-

Inhibition of Inflammatory Kinase Signaling: Dexamethasone has been shown to inhibit the phosphorylation of key signaling kinases, such as p38 Mitogen-Activated Protein Kinase (MAPK), which are crucial for the production of inflammatory cytokines.

Figure 1: this compound Anti-inflammatory Signaling Pathway.

Drug Delivery Systems

To enhance its therapeutic index, this compound is often formulated into various drug delivery systems designed for pulmonary administration.

Solid Lipid Nanoparticles (SLNs)

SLNs are lipid-based nanocarriers that can encapsulate lipophilic drugs like this compound. They offer advantages such as high drug loading capacity, controlled release, and the ability to be nebulized for direct lung delivery.[1][2][3]

Large Porous Particles (LPPs)

LPPs are micron-sized particles with a porous structure, which gives them a low aerodynamic diameter, allowing for deep lung deposition when inhaled as a dry powder.[1] This formulation strategy is designed for sustained release of the drug within the lungs.

Liposomes

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. For this compound, it is incorporated within the lipid bilayer. Surface modification of liposomes (e.g., with mannose) can be used to target specific cells, such as alveolar macrophages.

Table 1: Physicochemical Properties of this compound Formulations

| Formulation Type | Carrier | Particle Size (nm) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |

| Solid Lipid Nanoparticles (SLNs) | Trilaurin, DSPC, DPPG | ~182.8 | ~30.4 | ~94 | [4][5] |

| Large Porous Particles (LPPs) | DPPC, Hyaluronic Acid | ~13,000 | - | - | [1] |

| Liposomes | Egg Yolk Phosphatidylcholine, Cholesterol | ~58.07 | - | High | [1] |

| Liposomes (Microfluidic) | - | 103.7 ± 3.5 | 11.7 (w/w%) | - | [6] |

| Liposomes (Thin-film hydration) | - | 140.9 ± 19.5 | 7.0 (w/w%) | - | [6] |

Note: '-' indicates data not specified in the cited sources.

Preclinical Efficacy